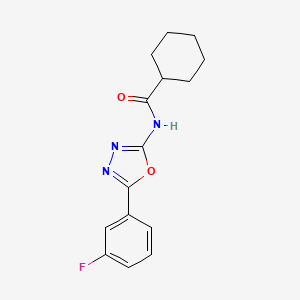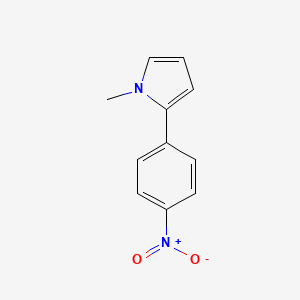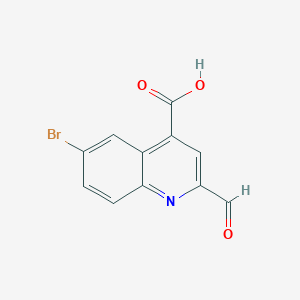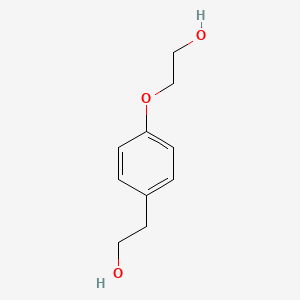
4-(2-Hydroxyethoxy)benzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethoxy)benzeneethanol: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . . This compound is characterized by the presence of a benzene ring substituted with a hydroxyethoxy group and an ethanol group. It is a versatile compound used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethoxy)benzeneethanol typically involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst . The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions include a temperature range of 80-100°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same reactants and catalysts as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyethoxy)benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed for substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-(2-Hydroxyethoxy)benzeneethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor , facilitating interactions with enzymes and receptors. It may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites .
Comparison with Similar Compounds
4-Hydroxyphenethyl alcohol (Tyrosol): Similar structure but lacks the hydroxyethoxy group.
4-(2-Hydroxyethyl)phenol: Similar structure but with a different substitution pattern.
Uniqueness: 4-(2-Hydroxyethoxy)benzeneethanol is unique due to the presence of both a hydroxyethoxy group and an ethanol group on the benzene ring. This dual functionality allows for diverse chemical reactivity and applications in various fields.
Properties
CAS No. |
4960-67-2 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H14O3/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,11-12H,5-8H2 |
InChI Key |
LETBACJLCOXSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)

![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)

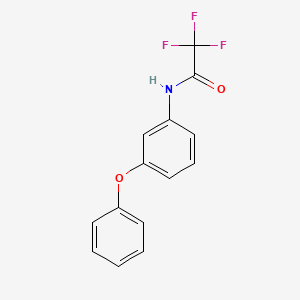
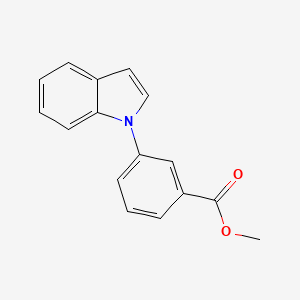

![2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B14126400.png)
